3-Benzyl-5,5-dimethyl-1,3-thiazolidine
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Overview
Description
3-Benzyl-5,5-dimethyl-1,3-thiazolidine is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine typically involves the condensation of cysteamine with benzaldehyde under acidic conditions . This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or microwave-assisted synthesis . These methods can enhance the yield and purity of the product while reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,5-dimethyl-1,3-thiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline or thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, thiazoles, and various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways . The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins . Additionally, the compound can interact with cellular membranes and disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: The parent compound of the thiazolidine family, which lacks the benzyl and dimethyl substituents.
Thiazolidinedione: A related compound with a carbonyl group at the 2 and 4 positions, used in the treatment of diabetes mellitus type 2.
Rhodanine: A thiazolidine derivative with one carbonyl and one thiocarbonyl group, known for its bioactive properties.
Uniqueness
3-Benzyl-5,5-dimethyl-1,3-thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The benzyl group enhances its lipophilicity, while the dimethyl groups increase its steric bulk, influencing its reactivity and interactions with biological targets .
Properties
CAS No. |
143150-19-0 |
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Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-benzyl-5,5-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-12(2)9-13(10-14-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
DEABSMCDSVVYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CS1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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